molecular formula C22H17NO4 B6528036 9-[(furan-2-yl)methyl]-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946292-88-2

9-[(furan-2-yl)methyl]-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B6528036
CAS No.: 946292-88-2
M. Wt: 359.4 g/mol
InChI Key: SRVDLFFQFDONJY-UHFFFAOYSA-N
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Description

The compound 9-[(furan-2-yl)methyl]-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazin family, characterized by a fused chromene-oxazine ring system. This scaffold is of pharmacological interest due to its structural similarity to coumarins and flavonoids, which exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . The furan-2-ylmethyl and phenyl substituents at positions 9 and 3, respectively, likely influence its electronic and steric properties, modulating interactions with biological targets.

Properties

IUPAC Name

9-(furan-2-ylmethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-22-18(15-5-2-1-3-6-15)11-16-8-9-20-19(21(16)27-22)13-23(14-26-20)12-17-7-4-10-25-17/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVDLFFQFDONJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituents at position 9 significantly impact synthetic yields. For example, benzyl derivatives (e.g., 6a ) show lower yields (40%) compared to hydroxyalkyl analogs (82% for 4a ) due to steric hindrance .
  • Electron-withdrawing groups (e.g., 4-fluorobenzyl in ) may enhance metabolic stability but require further pharmacological validation.

Spectroscopic and Physicochemical Properties

Comparative NMR, IR, and MS data highlight structural differences:

  • NMR Shifts :

    • The target compound’s furan-2-ylmethyl group would show characteristic proton signals at δ ~6.3–7.5 ppm (furan protons) and δ ~4.3–5.0 ppm (CH₂ linkage) .
    • Methoxy-substituted analogs (e.g., 4a ) exhibit aromatic proton shifts upfield (δ ~6.8–7.2 ppm) due to electron-donating effects .
  • IR Stretching: All chromeno-oxazin derivatives display strong C=O stretches at ~1700–1750 cm⁻¹ . Hydroxyalkyl substituents (e.g., 4a) show broad O–H stretches at ~3200–3500 cm⁻¹ .
  • Molecular Weight: The target compound (C₂₃H₁₉NO₄) has a molecular weight of ~381.4 g/mol, comparable to analogs like 6a (370.14 g/mol) and 4a (384.1 g/mol) .
Anti-Inflammatory Activity
  • 9,10-Dihydrochromeno-oxazin-4-ones (e.g., derivatives in ) inhibit NF-κB signaling, reducing inflammation in murine models (e.g., croton oil-induced edema) .
  • Methoxy and hydroxyalkyl substituents (e.g., 4a ) enhance solubility and bioavailability, improving in vivo efficacy .
Antiviral and Antimalarial Potential
  • Ferrocene-conjugated analogs (e.g., 12b in ) exhibit in vitro antimalarial activity (IC₅₀: 0.8–1.2 μM) due to redox-active iron centers .
  • Structural flexibility at position 9 (e.g., furan vs. benzyl) may modulate target binding in viral proteases .

Tautomerization and Solvent Effects

  • Hydroxyalkyl-substituted chromeno-oxazins (e.g., 4a–4e) undergo tautomerization between oxazin-4-one and chromen-4-one forms, influenced by solvent polarity . For example, polar solvents stabilize the oxazin-4-one tautomer, impacting pharmacological activity .

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